
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the thiazole class of compounds and has been shown to have potent anti-cancer properties.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have potent anti-cancer properties in various in vitro and in vivo models. 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Mecanismo De Acción
The mechanism of action of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide involves the inhibition of a protein called MTH1. MTH1 is an enzyme that is involved in the detoxification of oxidized nucleotides. 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide binds to MTH1 and prevents it from performing its detoxification function. This leads to an accumulation of oxidized nucleotides in cancer cells, which ultimately results in cell death.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and increase the levels of oxidized nucleotides in cancer cells. 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has also been shown to have minimal toxicity in normal cells, which is a desirable characteristic for a potential cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which provides a wealth of information for researchers. However, there are also some limitations to using 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide in lab experiments. It has been found to have limited solubility in aqueous solutions, which can make it difficult to work with. Additionally, its potency can vary depending on the cancer cell line being studied.
Direcciones Futuras
There are several future directions for the study of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide. One potential application is in combination therapy with other cancer treatments. 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has been shown to have synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy. Another future direction is in the development of more potent analogs of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide. Researchers are currently working on developing analogs that have improved solubility and potency. Finally, there is a need for further research on the mechanism of action of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide. While it is known that 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide inhibits MTH1, the downstream effects of this inhibition are not fully understood. Further research in this area could lead to a better understanding of the anti-cancer properties of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide.
In conclusion, 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide is a promising small molecule inhibitor that has potent anti-cancer properties. It has been extensively studied for its potential therapeutic applications and has several advantages for lab experiments. While there are some limitations to using 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide, there are also several future directions for its study. Further research on 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide could lead to the development of new and more effective cancer treatments.
Métodos De Síntesis
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the use of several reagents, including cyclohexylamine, thioacetic acid, and methylsulfonyl chloride. The final product is a white crystalline solid that is soluble in DMSO and other organic solvents.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-8-11(20(13,17)18)19-12(14-8)15-10(16)7-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H2,13,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHCRWDBCIXMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2CCCCC2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

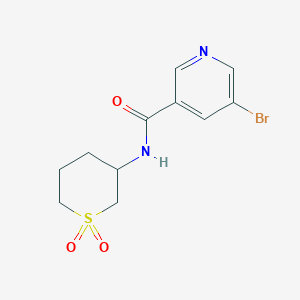
![4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide](/img/structure/B7577673.png)
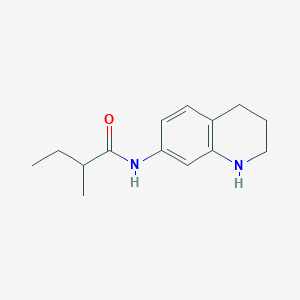
![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)

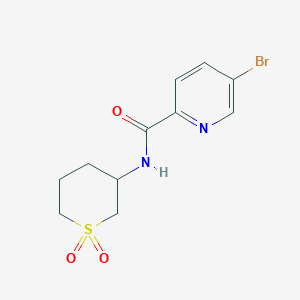
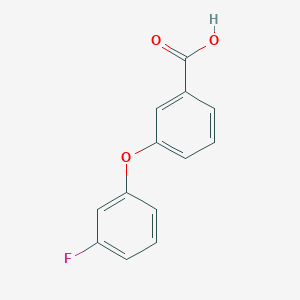
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)
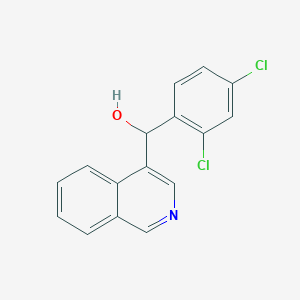
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)
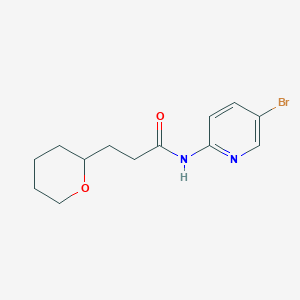


![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)